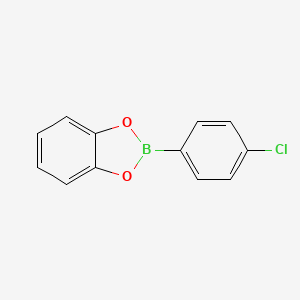

2-(4-Chlorophenyl)-1,3,2-benzodioxaborole

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3,2-benzodioxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BClO2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHAMZDLIGWSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390705 | |

| Record name | 2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6113-62-8 | |

| Record name | 2-(4-Chlorophenyl)-1,3,2-benzodioxaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 4 Chlorophenyl 1,3,2 Benzodioxaborole

Role in Cross-Coupling Reactions

Suzuki-Miyaura Coupling: General Principles and Applicability for Aryl Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds. musechem.com This palladium-catalyzed reaction typically joins an organoboron compound (like a boronic acid or boronate ester) with an organic halide or triflate. libretexts.org The versatility of this method makes it indispensable for creating complex molecules, including biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The reaction's success is attributed to its mild conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable, readily prepared, and environmentally benign. acs.orgnih.gov

Aryl boronates, such as 2-(4-chlorophenyl)-1,3,2-benzodioxaborole, are key substrates in these reactions. The benzodioxaborole group is a type of boronic ester, specifically a catechol boronate ester. Catechol boronic esters were used in the very first report of this type of coupling in 1979. nih.gov These esters, along with others like pinacol (B44631) esters, are widely used due to their stability and solubility in aprotic solvents, often simplifying isolation and purification processes. rsc.org The reaction is fundamental in synthesizing biaryls, which are important structures in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The general scheme of the Suzuki-Miyaura reaction involves three primary steps within a catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org A palladium(0) complex serves as the active catalyst, which is regenerated at the end of each cycle. yonedalabs.com

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Example(s) |

|---|---|---|

| Organoboron Reagent | Nucleophilic Partner (transfers organic group) | This compound, Phenylboronic acid |

| Organic Halide/Triflate | Electrophilic Partner | Aryl bromides, Aryl chlorides, Vinyl triflates |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ with ligands |

| Base | Activates the organoboron reagent and facilitates transmetalation | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Medium for the reaction | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF) |

Mechanistic Studies of Palladium-Catalyzed Cross-Couplings Involving Boronates

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving palladium cycling between the Pd(0) and Pd(II) oxidation states. chemrxiv.org While the general framework is agreed upon, detailed mechanistic studies continue to refine the understanding of each elementary step, particularly the crucial transmetalation phase. illinois.edued.ac.uk

The reactivity of the organic halide in this step is dependent on the carbon-halogen bond dissociation energy, following the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. nih.gov While aryl chlorides are more challenging to activate, the development of electron-rich and bulky phosphine (B1218219) ligands has enabled their efficient use. yonedalabs.comnih.gov These specialized ligands promote the oxidative addition step, making the coupling of less reactive electrophiles feasible. libretexts.org The initial product of oxidative addition is typically a cis-complex, which may then isomerize to a more stable trans-complex. libretexts.org

Transmetalation is the key step where the organic group is transferred from the boron atom to the palladium(II) center, displacing the halide. rsc.org This process is perhaps the least understood part of the cycle, with multiple pathways proposed. acs.orged.ac.uk A base is crucial for this step, as it activates the organoboron compound. libretexts.org

Two primary mechanistic pathways for transmetalation have been extensively studied: rsc.org

The Boronate Pathway: The base (e.g., hydroxide (B78521) or alkoxide) coordinates to the electron-deficient boron atom of the boronic acid or ester, forming a more nucleophilic tetracoordinate "ate" complex (a boronate). rsc.org This activated boronate then reacts with the Ar-Pd(II)-X complex to transfer the aryl group to the palladium center.

The Oxo-Palladium Pathway: The base reacts first with the Ar-Pd(II)-X complex to form a more reactive hydroxo- or alkoxo-palladium species (Ar-Pd(II)-OR). This species then reacts with the neutral boronic acid or ester. rsc.org

Recent studies using techniques like low-temperature NMR spectroscopy have successfully identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu This provides direct evidence for the interaction between the palladium complex and the boronate. Research has shown that boronic esters, including catechol derivatives like this compound, can undergo transmetalation directly without prior hydrolysis, and in some cases, show enhanced reaction rates compared to their corresponding boronic acids. nih.govillinois.edu The efficiency of this transfer depends on the ability to create an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov

The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this step, the two organic groups attached to the palladium(II) center—the one from the organic halide and the one from the boronate—couple to form the new C-C bond of the final product (e.g., a biaryl). yonedalabs.com This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active Pd(0) catalyst, which can then re-enter the cycle. yonedalabs.comnumberanalytics.com

For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the palladium complex. yonedalabs.com The use of bulky ligands can promote this step by increasing steric strain, which is relieved upon product formation. yonedalabs.com This step is generally fast and irreversible, driving the catalytic cycle forward. numberanalytics.com

Table 2: Mechanistic Steps of the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Transformation | Product(s) |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) Complex + Aryl Halide (Ar¹-X) | Pd inserts into the C-X bond | Ar¹-Pd(II)L₂-X Complex |

| 2. Transmetalation | Ar¹-Pd(II)L₂-X + Activated Boronate ([Ar²-B(OR)₃]⁻) | Ar² group replaces X on the Pd center | Ar¹-Pd(II)L₂-Ar² Complex + [X-B(OR)₃]⁻ |

| 3. Reductive Elimination | Ar¹-Pd(II)L₂-Ar² | The two aryl groups couple and leave the Pd center | Biaryl Product (Ar¹-Ar²) + Regenerated Pd(0) Complex |

Influence of the 4-Chlorophenyl Moiety on Electronic Properties and Catalytic Performance

The chlorine atom at the para position exerts a dual electronic effect:

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond framework.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system, donating electron density.

This electron-withdrawing nature has several consequences for catalytic performance:

Transmetalation: A decrease in the nucleophilicity of the aryl group can slow down the rate of transmetalation, as this step involves the transfer of the aryl group as a nucleophile to the electrophilic palladium(II) center. mdpi.com Reactions involving electron-deficient aryl boronic acids have been observed to have slower reaction rates compared to those with electron-rich or neutral substituents. mdpi.com

Protodeboronation: Aryl boronates with electron-withdrawing groups are more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronate group with a hydrogen atom. nih.govmdpi.com This side reaction reduces the yield of the desired cross-coupled product.

Transesterification Reactions of the Benzodioxaborole Ring System

The this compound moiety, while relatively stable, can participate in dynamic exchange reactions, particularly transesterification. This process involves the exchange of the catechol-derived diol portion of the boronic ester with another diol or alcohol. This reactivity is fundamental to the chemistry of boronic esters and is crucial in the context of dynamic covalent chemistry and the synthesis of different boronic ester derivatives from a common precursor.

Acid-Catalyzed Transesterification Dynamics

The transesterification of boronic esters can be facilitated by acid catalysis. While specific kinetic studies on this compound are not extensively detailed in the literature, the general mechanism for acid-catalyzed transesterification of esters provides a foundational understanding. The process is typically initiated by the protonation of one of the oxygen atoms of the benzodioxaborole ring, which increases the electrophilicity of the boron atom. This activation facilitates the nucleophilic attack by an incoming alcohol or diol.

In the context of boronic ester networks, such as those found in vitrimers, the dynamic exchange can occur through hydrolysis and re-esterification pathways, which are conceptually similar to transesterification. rsc.org The stability of the boronic ester against hydrolysis plays a significant role; for instance, six-membered dioxaborinane rings have shown higher stability towards hydrolysis compared to the five-membered dioxaborolane rings, such as the benzodioxaborole system. rsc.org

Investigation of Reaction Equilibria and Product Isolation

Transesterification is an equilibrium process, and the position of the equilibrium is dictated by the relative stability of the reactants and products. biodieseleducation.org To drive the reaction toward the desired product, it is often necessary to use a large excess of the new alcohol or diol or to remove one of the products (e.g., the displaced catechol) from the reaction mixture. msu.edu The equilibrium constant (K) for transesterification can be temperature-dependent; in some systems, it increases with temperature, indicating that higher temperatures favor product formation. researchgate.net

The isolation of the desired boronic ester product can present challenges. Purification methods often involve crystallization, distillation, or chromatography. researchgate.net However, the stability of the boronic ester during purification is a critical consideration. For instance, boronic esters can be sensitive to hydrolysis on silica (B1680970) gel during column chromatography. researchgate.net An alternative strategy involves converting the crude boronic acid or ester into a more stable derivative, such as a trifluoroborate salt or a diethanolamine (B148213) (DEA) boronic ester, which can be more easily purified and handled. sci-hub.senih.gov The unique physical properties of DEA boronic esters, for example, facilitate a standardized and robust isolation process. sci-hub.se

Advanced Functionalization and Transformation Reactions

The carbon-boron bond in this compound is a versatile functional handle that enables a variety of advanced chemical transformations, allowing for the introduction of new functional groups at the aryl ring.

Radical-Mediated Processes: Deboronative Phosphonylation

A significant transformation of aryl boronic esters is deboronative phosphonylation, which allows for the formation of a carbon-phosphorus bond. This reaction can proceed via a radical-mediated pathway, often initiated by photoredox catalysis. acs.orgnih.gov

In a typical mechanism, an excited-state photocatalyst oxidizes the boronic ester precursor (often a trifluoroborate salt derived from the ester) via single-electron transfer (SET). This leads to deboronation and the generation of an aryl radical. acs.org This radical is then trapped by a specialized phosphorus-based radical trap, such as BecaP (a benzhydryl catechol phosphite). The addition of the aryl radical to the phosphorus center forms a transient phosphoranyl radical. acs.org This intermediate can then undergo further steps to yield the final phosphonate (B1237965) ester product. The BecaP reagent is particularly effective as it can function as an ambiphilic radical trap, enabling redox-neutral reactions with both nucleophilic and electrophilic radical precursors. acs.orgnih.gov

The reaction conditions for these photoredox-catalyzed processes are generally mild, and a range of functional groups are tolerated.

Table 1: Example Conditions for Deboronative Phosphonylation

| Boron Precursor | Phosphorus Reagent | Photocatalyst | Solvent | Additives | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl-BF3K | BecaP | 4CzIPN | 1,4-dioxane | MeOH | 85 | researchgate.net |

Borylation Reactions and Interconversion Pathways

This compound itself is a product of borylation reactions and can be interconverted into other boronate derivatives. The synthesis of arylboronic esters is pivotal for their use in cross-coupling and other reactions.

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of aromatic C-H bonds to C-B bonds. illinois.edusigmaaldrich.com An iridium(I) catalyst, in conjunction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(catecholato)diboron, can selectively activate a C-H bond on an aromatic ring. msu.eduillinois.eduumich.edu The reaction typically proceeds via an Ir(III)/Ir(V) catalytic cycle. illinois.edu The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position. sigmaaldrich.com For a substrate like chlorobenzene, this would favor borylation at the positions meta and para to the chloro group.

Palladium-Catalyzed Borylation: An alternative route involves the palladium-catalyzed cross-coupling of an aryl halide, such as 1-chloro-4-iodobenzene, with a diboron (B99234) reagent. upenn.edunih.gov This reaction, often referred to as the Miyaura borylation, is a powerful tool for synthesizing arylboronic esters from pre-functionalized arenes. nih.govnih.gov Various palladium catalysts and ligands can be employed, and the reaction tolerates a wide array of functional groups. nih.govorganic-chemistry.org

Interconversion Pathways: Once formed, this compound can be converted into other boronic acid derivatives to facilitate purification or subsequent reactions. For example, reaction with KHF₂ can convert the boronic ester into the corresponding potassium aryltrifluoroborate salt, which is often a stable, crystalline solid. nih.govacs.org Similarly, transesterification with other diols, like pinacol or diethanolamine, allows for the synthesis of different boronic esters with altered stability and reactivity profiles. sci-hub.seacs.org

Table 2: Representative Borylation Methodologies

| Method | Substrate | Boron Reagent | Catalyst System | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Ir-Catalyzed C-H Borylation | Arene (e.g., Chlorobenzene) | B2pin2 | [Ir(cod)Cl]2 / dtbpy | Cyclooctane | Direct C-H functionalization | illinois.edu |

| Pd-Catalyzed Miyaura Borylation | Aryl Halide (e.g., 4-Bromoanisole) | B2(NMe2)4 | Pd(OAc)2 / PCy3 | MeOH | Uses aryl halide precursor | nih.gov |

Reactions with Low Valent Metal Complexes

The C–B bond of aryl boronic esters can potentially interact with low-valent transition metal complexes, although this area is less explored than their application in cross-coupling catalysis. The reaction can be viewed in the context of oxidative addition, a fundamental step in many catalytic cycles. nih.gov

While direct oxidative addition of the C–B bond of a benzodioxaborole to a metal center is not commonly reported, related processes have been observed. For instance, a cobalt(I) complex has been shown to react with HBPin and B₂Pin₂, resulting in one-electron oxidation products to form Co(II)-boryl complexes. princeton.edu This suggests that low-valent, electron-rich metal centers can activate B-H and B-B bonds.

By analogy, a low-valent metal complex, such as a Pd(0) or Pt(0) species, could potentially insert into the C–B bond of this compound. This would be an oxidative addition process, forming a higher-valent metal complex containing both aryl and boryl ligands. Such reactivity is the reverse of the reductive elimination step that concludes many cross-coupling cycles. However, the oxidative addition of C–X (X = halide) bonds to low-valent metals is generally much more facile and is the operative pathway in standard cross-coupling reactions. nih.govnih.gov The relative inertness of the C–B bond to oxidative addition compared to C–halide bonds is a key reason for the success of the Suzuki-Miyaura reaction. Specific studies detailing the stoichiometric reactions of this compound with isolated low-valent metal complexes remain a specialized area of organometallic research.

Catalysis in the Context of 2 4 Chlorophenyl 1,3,2 Benzodioxaborole Reactivity

Transition Metal Catalysis for Cross-Coupling Applications

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and plays a pivotal role in the application of organoboron reagents like 2-(4-chlorophenyl)-1,3,2-benzodioxaborole. These catalytic systems are central to the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are among the most widespread applications for arylboronic acids and their esters. rsc.orgnih.govborates.today In this reaction, the organoboron compound, such as this compound, is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle for this transformation is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. nih.gov The reactivity of the boronate ester is influenced by the nature of the diol backbone; for instance, catechol esters were among the first boronic esters to be successfully employed in Suzuki-Miyaura couplings. rsc.org The role of the base is to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium(II) center. rsc.org

Ligand design is crucial for the efficiency and scope of palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov The ligands coordinate to the palladium center, influencing its electronic properties and steric environment, which in turn affects the rates of the elementary steps in the catalytic cycle. For challenging substrates or to achieve specific selectivities, a variety of phosphine-based ligands have been developed.

Table 1: Common Ligands in Palladium-Catalyzed Cross-Coupling of Arylboronates

| Ligand Type | Examples | Key Features |

|---|---|---|

| Trialkylphosphines | P(t-Bu)3 | Strongly electron-donating, suitable for coupling of unreactive substrates. |

| Buchwald-type biarylphosphines | RuPhos, BrettPhos | Bulky and electron-rich, highly effective for a wide range of substrates. rsc.org |

The choice of ligand can significantly impact the reaction outcome, including yield, reaction time, and functional group tolerance. For the coupling of this compound, a well-chosen palladium/ligand system would be essential to achieve high efficiency, particularly when coupling with less reactive organic halides like aryl chlorides. nih.gov

While palladium catalysis dominates the cross-coupling of boronate esters, other transition metals, such as ruthenium, are being explored for novel reactivity. Ruthenium-catalyzed reactions often proceed through different mechanistic pathways compared to palladium. Cooperative catalysis, involving a transition metal and another catalyst like an amine, can enable unique transformations.

Ruthenium/amine cooperative catalysis has been reported for the cross-coupling of ketones, where the amine acts as a transient directing group or is involved in the formation of reactive intermediates like enamines. acs.org In the context of organoboron chemistry, while direct cooperative catalysis with boronate esters is less common, the principles can be extended. For instance, ruthenium catalysts are known to be effective in amination reactions using a "hydrogen-borrowing" strategy, which involves the transient oxidation of an alcohol to an aldehyde, followed by reductive amination. nih.gov

A hypothetical application of ruthenium/amine cooperative catalysis involving a boronate ester could be envisioned in a multi-component reaction. The amine could activate one substrate while the ruthenium center coordinates with the boronate ester, bringing the coupling partners into proximity for reaction. The development of such cooperative systems is an active area of research and could expand the synthetic utility of compounds like this compound beyond traditional cross-coupling reactions.

Lewis Acid Catalysis in Boronate Ester Transformations (e.g., Boron Trifluoride)

Lewis acids can play a significant role in mediating the reactivity of boronate esters. Boron trifluoride (BF3), a strong Lewis acid, is known to catalyze various transformations, including electrophilic aromatic substitution and transesterification of boronate esters. tdl.orgeckerd.edu

In the context of this compound, BF3 can catalyze the exchange of the catechol group with other diols or alcohols. This transesterification process is driven by the formation of a more stable product or by shifting the reaction equilibrium. tdl.org The mechanism likely involves the coordination of BF3 to one of the oxygen atoms of the benzodioxaborole ring, which increases the electrophilicity of the boron atom and facilitates nucleophilic attack by an incoming alcohol or diol. This catalytic approach is valuable for the synthesis of diverse boronate esters from a common precursor.

The use of boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), has gained significant traction in organic synthesis. researchgate.netmdpi.com These catalysts can activate substrates for a variety of reactions, including hydroboration and C-F bond activation. While direct catalysis on the C-B bond of this compound by strong Lewis acids might be complex, their role in activating other reactants in the presence of the boronate ester is a plausible synthetic strategy.

Photoredox Catalysis in Organoboron Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. rsc.org Organoboron compounds, including boronic acids and their esters, have been shown to be excellent partners in photoredox-catalyzed reactions. nih.govacs.orgeurekaselect.com

In a typical photoredox cycle involving an arylboronate ester, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a reaction partner. For instance, the excited photocatalyst can oxidize the arylboronate ester to generate an aryl radical, which can then participate in various bond-forming reactions. Alternatively, the photocatalyst can be reduced by a sacrificial electron donor, and the resulting reduced photocatalyst can then reduce a substrate, which subsequently reacts with the arylboronate ester.

The application of photoredox catalysis to this compound could enable a range of transformations that are complementary to traditional transition-metal-catalyzed cross-coupling. nih.gov These include:

C-C Bond Formation: Coupling of the 4-chlorophenyl radical with alkenes, arenes, or other radical precursors.

C-Heteroatom Bond Formation: Reactions with sources of nitrogen, oxygen, or sulfur to form the corresponding functionalized products.

The mild reaction conditions and the ability to generate reactive radical intermediates make photoredox catalysis an attractive strategy for the functionalization of complex molecules containing the arylboronate motif.

Boron-Catalyzed Processes (e.g., Hydroboration, Transborylation)

Interestingly, boron compounds themselves can act as catalysts in certain transformations. This "boron-catalyzed" approach often relies on the principle of transborylation, which is the exchange of substituents between two boron centers. ed.ac.ukresearchgate.net This strategy has been successfully applied to render stoichiometric organoborane reactions catalytic. organic-chemistry.orgthieme-connect.com

For example, in a boron-catalyzed hydroboration, a catalytic amount of a borane (B79455) (the catalyst) adds across a double or triple bond. The resulting organoborane then undergoes transborylation with a stoichiometric amount of a boron hydride reagent (the turnover reagent, such as pinacolborane, HBpin), releasing the product and regenerating the active borane catalyst. acs.org

While this compound is typically a substrate rather than a catalyst in these processes, its formation and reactivity are intimately linked to them. For example, it could be synthesized via a boron-catalyzed borylation of 1-chloro-4-iodobenzene. Furthermore, the principles of transborylation are relevant to its chemistry, as seen in the Lewis acid-catalyzed ester exchange. The lability of the B-O bonds in the benzodioxaborole ring allows for its participation in such exchange reactions, which are fundamental to many boron-catalyzed processes.

Table 2: Overview of Catalytic Systems and Their Applications

| Catalysis Type | Catalyst Examples | Potential Application with this compound |

|---|---|---|

| Palladium Catalysis | Pd(OAc)2/RuPhos | Suzuki-Miyaura cross-coupling with aryl/vinyl halides. |

| Ruthenium/Amine Catalysis | [RuCl2(p-cymene)]2 / Amine | Novel multi-component reactions. |

| Lewis Acid Catalysis | Boron Trifluoride (BF3) | Transesterification to form other boronate esters. |

| Photoredox Catalysis | Ir(ppy)3 | Generation of the 4-chlorophenyl radical for C-C and C-heteroatom bond formation. |

Spectroscopic and Computational Research on 2 4 Chlorophenyl 1,3,2 Benzodioxaborole

Advanced Spectroscopic Characterization in Research

Advanced spectroscopic techniques are indispensable in the study of 2-(4-chlorophenyl)-1,3,2-benzodioxaborole, providing detailed insights into its molecular structure, electronic environment, and behavior in chemical reactions. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool for elucidating the intricate details of the compound's architecture and observing its transformation through various chemical processes.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Mechanistic Monitoring

NMR spectroscopy, encompassing various nuclei such as ¹H, ¹³C, and ¹¹B, is a cornerstone for the characterization of this compound. It provides unambiguous evidence for the compound's structural integrity and allows for the real-time monitoring of reactions, including the detection of transient intermediates that are crucial for understanding reaction mechanisms.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the identity and purity of this compound by mapping its proton environment. The resulting spectrum displays characteristic signals corresponding to the aromatic protons on both the 4-chlorophenyl and the benzodioxaborole (catechol) moieties.

The protons on the 4-chlorophenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the boron atom are deshielded and resonate at a lower field compared to the protons meta to the boron atom. The protons of the benzodioxaborole portion of the molecule also resonate in the aromatic region, often as a more complex multiplet, reflecting the specific substitution pattern on the catechol ring. The integration of these signals confirms the ratio of protons in the molecule, providing further structural validation. For related aryl boronate esters, these aromatic protons are typically observed in the 7.0 to 8.2 ppm range. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4-Chlorophenyl) | 7.4 - 8.1 | Doublet (d) |

| Aromatic (Benzodioxaborole) | 7.0 - 7.4 | Multiplet (m) |

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal, allowing for a complete structural map. youtube.com

The spectrum will show several signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the 4-chlorophenyl and benzodioxaborole rings. hw.ac.uk The carbon atoms bonded to the electronegative oxygen and chlorine atoms, as well as those bonded to the boron atom, exhibit characteristic chemical shifts. A notable feature in the ¹³C NMR spectra of boronic esters is the signal for the ipso-carbon—the carbon atom directly attached to the boron. This signal is often broadened and sometimes unobservable due to scalar coupling and quadrupolar relaxation effects from the adjacent boron nucleus (¹¹B and ¹⁰B). rsc.orgresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C-O (Benzodioxaborole) | ~148 | Attached to oxygen |

| Aromatic C-Cl (4-Chlorophenyl) | ~138 | Attached to chlorine |

| Aromatic CH (Phenyl & Benzodioxaborole) | 112 - 136 | Standard aromatic carbons |

| Aromatic C-B (ipso-Carbon) | Not typically observed | Signal broadened by boron nucleus rsc.org |

Boron-11 (¹¹B) NMR for Boron Environment Analysis

Boron-11 (¹¹B) NMR is a highly specific and sensitive technique for probing the local environment of the boron atom. huji.ac.il Since ¹¹B is a quadrupolar nucleus with a natural abundance of 80.1%, it provides sharp and informative signals for most boron-containing compounds. nih.gov

For this compound, the ¹¹B NMR spectrum is expected to show a single, relatively broad resonance. The chemical shift of this signal is indicative of the coordination number and geometry of the boron atom. In boronic esters like the title compound, where the boron is trivalent and adopts a trigonal planar geometry, the chemical shift typically appears in the range of +28 to +33 ppm. nih.govacs.org This characteristic shift confirms the formation of the benzodioxaborole ring and the sp² hybridization state of the boron atom. nih.gov This technique is particularly useful for monitoring reactions involving the boron center, such as transmetalation or hydrolysis, as changes in coordination will result in significant shifts in the ¹¹B resonance. rsc.org

Table 3: Typical ¹¹B NMR Chemical Shift for Aryl Benzodioxaboroles

| Boron Environment | Expected Chemical Shift (δ, ppm) |

| Trigonal Planar (sp²) Boronate Ester | +28 to +33 |

Low-Temperature NMR for Mechanistic Intermediates

Understanding the stepwise mechanism of chemical reactions often requires the detection of short-lived intermediates. Low-temperature NMR spectroscopy is a powerful tool for this purpose, as it can slow down reaction kinetics sufficiently to allow for the observation of transient species that are not detectable at ambient temperatures.

In the context of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, low-temperature NMR can be employed to study pre-transmetalation intermediates. nih.gov By cooling the reaction mixture, it is possible to observe and characterize complexes formed between the boronate ester and the palladium catalyst prior to the key carbon-carbon bond-forming step. These studies provide direct evidence for proposed mechanistic pathways and help elucidate the precise role of the boronate ester in the catalytic cycle. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful theoretical lens to complement experimental spectroscopic data, offering deep insights into the geometric, electronic, and thermodynamic properties of this compound. Using methods such as Density Functional Theory (DFT), researchers can model the molecule's structure and predict its spectroscopic properties with high accuracy. rsc.orgnih.gov

Theoretical calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for understanding the steric and electronic effects that govern the molecule's reactivity. researchgate.net Furthermore, computational models can predict NMR chemical shifts. nih.gov Techniques like the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate the ¹¹B NMR chemical shifts, which show excellent agreement with experimental values and help in the structural assignment of complex boron compounds. nih.gov

Computational studies also illuminate reaction mechanisms. By mapping the potential energy surface of a reaction, transition states and intermediates can be identified, and activation energy barriers can be calculated. rsc.org This allows for the detailed investigation of reaction pathways, such as the metathesis and transesterification mechanisms in boronic esters, providing a level of detail that is often inaccessible through experimental means alone. rsc.org The combination of experimental NMR and computational modeling provides a comprehensive understanding of the structure and reactivity of this compound. researchgate.net

Quantum Chemical Computations for Electronic Structure and Reactivity Predictions

Quantum chemical computations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the electronic structure and reactivity of molecules like this compound. These methods provide insights into the molecule's geometry, orbital energies, and various reactivity descriptors.

The optimized molecular structure, including bond lengths, bond angles, and dihedral angles, is typically determined using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). From this optimized geometry, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other reagents. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Key Parameters from Quantum Chemical Computations

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Frontier Molecular Orbital Energies | Energies of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. | DFT |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | Calculated from HOMO and LUMO energies |

| Global Reactivity Descriptors | Includes electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). | Derived from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, showing charge distribution. | Calculated from the optimized wave function |

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound, such as its participation in Suzuki-Miyaura cross-coupling reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and characterize the transition states.

The process begins with the identification of reactants, intermediates, and products. The geometries of these species are optimized to find their lowest energy structures. Transition state (TS) structures, which represent the energy maxima along the reaction coordinate, are then located using specialized algorithms. The authenticity of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Parameters in Reaction Pathway Modeling

| Parameter | Description | Computational Approach |

|---|---|---|

| Reactant/Product/Intermediate Geometries | Optimized structures of all species involved in the reaction. | Geometry Optimization (e.g., DFT) |

| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction pathway. | Transition State Search Algorithms |

| Activation Energy (Ea) | The energy barrier for a reaction step. | Energy difference between TS and reactants |

| Reaction Coordinate | The minimum energy path connecting reactants and products via the transition state. | Intrinsic Reaction Coordinate (IRC) Calculations |

| Thermodynamic Data (ΔH, ΔG, ΔS) | Changes in enthalpy, Gibbs free energy, and entropy for the reaction. | Frequency calculations on optimized structures |

Application of Ligand Parametrization and Data Science in Organoboron Catalysis

The field of organoboron catalysis has increasingly benefited from the integration of ligand parametrization and data science techniques. For a compound like this compound, which can act as a precursor to boronic acids used in catalysis, computational parameters can be used to build predictive models for reaction outcomes.

Ligand parametrization involves the calculation of a set of numerical descriptors that quantify the steric and electronic properties of the ligand. These descriptors can be derived from quantum chemical calculations and can include parameters such as the Tolman electronic parameter (TEP), cone angle, and various properties derived from Natural Bond Orbital (NBO) analysis.

These computed descriptors for a library of ligands can then be used in conjunction with experimental reaction data (e.g., yields, enantioselectivity) to develop machine learning models. These models can uncover complex relationships between the ligand structure and catalytic performance. By training on existing data, these models can predict the optimal ligand for a new reaction, thereby accelerating the discovery and optimization of catalytic processes. This data-driven approach represents a modern paradigm in catalysis research, moving towards a more predictive and less empirical methodology.

Table 3: Concepts in Ligand Parametrization and Data Science

| Concept | Description | Application in Organoboron Catalysis |

|---|---|---|

| Computational Ligand Descriptors | Quantifiable steric and electronic properties of ligands derived from calculations. | Building Quantitative Structure-Activity Relationship (QSAR) models. |

| Machine Learning Models | Algorithms trained on reaction data to predict outcomes based on ligand descriptors and reaction conditions. | Predicting reaction yields, selectivity, and identifying optimal catalysts. |

| High-Throughput Virtual Screening | Using predictive models to rapidly screen large libraries of virtual ligands for desired catalytic properties. | Accelerating the discovery of novel and more efficient catalysts. |

Derivatization and Functionalization Strategies Involving the 2 4 Chlorophenyl 1,3,2 Benzodioxaborole Core

Formation of Chiral Boronate Esters as Synthetic Intermediates

The conversion of boronic esters into chiral variants is a cornerstone of modern asymmetric synthesis, enabling the construction of stereochemically defined molecules. iupac.orgethernet.edu.et The benzodioxaborole moiety can be reacted with chiral diols, or the existing boronic ester can undergo homologation to introduce new stereocenters with high levels of control.

A prominent strategy is the Matteson homologation reaction, which facilitates the stereospecific elongation of a carbon chain by one carbon. iupac.orgu-tokyo.ac.jp This process involves the reaction of a boronic ester with a lithiated halomethane, such as (dichloromethyl)lithium. The subsequent rearrangement and nucleophilic substitution introduce a new chiral center adjacent to the boron atom with exceptional diastereoselectivity, often in the range of 100:1. iupac.org The choice of chiral auxiliary, typically a diol used to form the initial ester, directs the stereochemical outcome of the reaction. By repeatedly applying this homologation sequence, complex polyketide fragments with multiple, precisely controlled stereocenters can be assembled. researchgate.net

The utility of chiral boronic esters extends to their role as precursors for a variety of functional groups. Oxidation of the C-B bond, commonly with hydrogen peroxide, yields chiral secondary alcohols. iupac.org This transformation allows the boronic ester to serve as a traceless auxiliary that imparts chirality before being replaced by a hydroxyl group. Furthermore, chemoenzymatic methods have been developed for the synthesis of chiral boronates, which are valuable for determining the absolute configuration and enantiomeric purity of other molecules. nih.gov

| Chiral Auxiliary/Method | Description | Typical Application | Stereoselectivity |

| Diisopropylethanediol (DIPED) | A C2-symmetric chiral diol used to form boronic esters that direct subsequent reactions. iupac.org | Matteson homologation to create α-chloro boronic esters. iupac.org | Exceptionally high (often >99% de). iupac.org |

| Pinanediol | A chiral diol derived from α-pinene, used as a chiral director in asymmetric synthesis. iupac.org | Synthesis of chiral tertiary alcohols. iupac.org | Variable, dependent on substrate structure. iupac.org |

| (Dichloromethyl)lithium | A reagent used in Matteson homologation to insert a chiral CHCl group into a C-B bond. iupac.org | Iterative carbon chain elongation for polyketide synthesis. u-tokyo.ac.jpresearchgate.net | High diastereoselection. iupac.org |

| Chemoenzymatic Synthesis | Utilizes enzymes to achieve stereoselective synthesis of chiral boronates. nih.gov | Determination of absolute configuration and enantiomeric excess. nih.gov | High enantioselectivity. |

Complex Formation and Chelation with the Benzodioxaborole Moiety

The boron atom in 2-(4-chlorophenyl)-1,3,2-benzodioxaborole is a Lewis acid, meaning it has an empty p-orbital capable of accepting a pair of electrons. This property allows the benzodioxaborole moiety to form stable complexes with Lewis bases and to act as a chelating agent for molecules containing suitably positioned functional groups, such as diols, diketones, and aminoalcohols. nih.govst-andrews.ac.uk

Chelation is a process where a ligand binds to a central atom at two or more points, forming a stable ring structure known as a chelate. ebsco.cominterchim.fr The benzodioxaborole core readily chelates with 1,2- and 1,3-diols, a reaction that is fundamental to its use in sensors and separation systems for carbohydrates. nih.gov This complex formation involves the conversion of the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ hybridized state. nih.gov

A notable example is the reaction of substituted benzodioxaboroles with curcumin (B1669340), an enolizable 1,3-diketone. This reaction yields crystalline chelates where the curcumin acts as a bidentate ligand, binding to the boron atom to form a stable six-membered ring. researchgate.net The formation of these chelates significantly alters the electronic properties of the molecule, as evidenced by changes in their dipole moments. researchgate.net The stability of these complexes is a key feature, making them useful in various chemical and biological applications. ebsco.comnumberanalytics.com The interaction is not limited to diketones; other bidentate ligands can coordinate with the boron center, leading to the formation of diverse chelate structures. researchgate.netresearchgate.net

| Ligand | Chelate Structure | Key Findings |

| Curcumin | Forms a crystalline chelate with a six-membered ring involving the boron atom and the 1,3-diketone moiety of curcumin. researchgate.net | The resulting chelates exhibit large dipole moments, confirming a significant charge separation in the structure. researchgate.net |

| Catechols (Aromatic 1,2-diols) | Forms a five-membered dioxaborole ring, often stabilized by a Lewis base coordinating to the boron. st-andrews.ac.uk | Complex stability can be switched by altering the concentration of a Lewis base, demonstrating dynamic covalent behavior. st-andrews.ac.uk |

| Diethanolamine (B148213) | Forms a spirocyclic boronate ester with a dative N→B bond, converting the boron to a tetrahedral sp³ state. iupac.orgvt.edu | This complex is often used as a stable intermediate for the purification or deprotection of boronic acids. iupac.orgvt.edu |

Strategies for Constructing Structurally Diverse Organoboron Compounds

The this compound core is a valuable building block for synthesizing a wide array of more complex organoboron compounds. researchgate.net Its stability and predictable reactivity make it an ideal participant in powerful carbon-carbon bond-forming reactions.

One of the most significant applications is in the Suzuki-Miyaura cross-coupling reaction. ethernet.edu.et In this palladium-catalyzed process, the organoboron compound reacts with an organic halide to form a new C-C bond. nih.gov For instance, alkenyl-1,3,2-benzodioxaboroles can be coupled with vinylic halides to produce conjugated dienes stereospecifically. orgsyn.org The 4-chlorophenyl group on the benzodioxaborole itself can also participate in such coupling reactions, allowing for further functionalization of the aryl ring. The benzodioxaborole group is generally stable under these conditions but can be easily converted to the corresponding boronic acid if needed. orgsyn.org

Beyond cross-coupling, derivatization of the benzodioxaborole core allows for the synthesis of various boron-containing heterocycles with potential biological activity. nih.govresearchgate.net Synthetic strategies often involve modifying the catechol backbone or the aryl substituent attached to the boron. For example, nucleophilic addition to related benzaldehyde (B42025) precursors can introduce substituents on the oxaborole ring. nih.gov These methods provide access to a broad chemical space, enabling the creation of libraries of compounds for screening and development. The foundational work in hydroboration and asymmetric synthesis has provided a robust toolbox for manipulating organoboron compounds, allowing for the routine synthesis of complex chiral molecules. ethernet.edu.et

| Synthetic Strategy | Description | Example Application |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.govorgsyn.org | Reaction of (E)-1-hexenyl-1,3,2-benzodioxaborole with (Z)-β-bromostyrene to form (1Z,3E)-1-phenyl-1,3-octadiene. orgsyn.org |

| Matteson Homologation | Iterative, stereoselective one-carbon chain elongation of a boronic ester. iupac.orgresearchgate.net | Synthesis of complex polyketides and chiral alcohols. researchgate.net |

| Derivatization via Fluorogenic Reagents | Functionalization using reagents that introduce a fluorescent tag, often via cross-coupling. nih.gov | Derivatization of L-p-boronophenylalanine with 4-iodobenzonitrile (B145841) via Suzuki coupling for analytical purposes. nih.gov |

| Heterocycle Synthesis | Cyclization reactions to form boron-containing heterocyclic systems like benzoxaborines or diazaborines. nih.gov | Condensation of aminophenylboronic acids with nitriles to afford benzodiazaborines. nih.gov |

Interconversion with Other Boronic Ester Systems (e.g., Dioxaborolanes)

Boronic esters, including this compound, participate in dynamic exchange reactions with other diols and alcohols. This interconversion, known as transesterification, allows for the swapping of the diol protecting group on the boron atom. nih.gov This process is typically an equilibrium reaction that can be driven by factors such as the relative stability of the esters, the concentration of the diol, or the removal of a byproduct. researchgate.net

The benzodioxaborole system (a catechol boronate) can be readily converted into other cyclic boronic esters, such as dioxaborolanes (derived from aliphatic 1,2-diols like pinacol (B44631) or ethylene (B1197577) glycol) or dioxaborinanes (from 1,3-diols). nih.govwiley-vch.de Benzodioxaboroles are generally less reactive than their dioxaborolane counterparts because the lone pair electrons of the oxygen atoms participate in resonance with the aromatic catechol ring, which reduces their donation to the boron's empty p-orbital. escholarship.org However, the 1,3,2-benzodioxaborole (B1584974) ring is noted for its high thermodynamic stability. rsc.org

This interconversion is synthetically useful. For example, a robust pinacol boronic ester used in a coupling reaction can be converted to a more labile diethanolamine ester for purification or deprotection under mild conditions. iupac.orgvt.edu The process can also be reversed; a crude boronic acid can be protected as a stable pinacol or catechol ester. This dynamic covalent chemistry is not only crucial for synthesis and purification but also forms the basis for advanced materials like vitrimers, which are polymer networks that can be reshuffled through boronic ester metathesis. nih.govnih.gov

| Boronic Ester System | Protecting Diol | Key Characteristics | Interconversion Tendency |

| Benzodioxaborole | Catechol (1,2-benzenediol) | High thermodynamic stability; reduced Lewis acidity due to aryl π-conjugation. escholarship.orgrsc.org | Can be hydrolyzed or transesterified with aliphatic diols, often requiring catalysis. nih.gov |

| Dioxaborolane | Aliphatic 1,2-diols (e.g., Pinacol, Ethylene Glycol) | Most frequently used in coupling reactions due to good thermal and hydrolytic stability. rsc.org | Readily undergoes transesterification with other diols or hydrolysis; basis for dynamic covalent chemistry. nih.gov |

| Dioxaborinane | Aliphatic 1,3-diols | Forms a six-membered ring, which can be more stable than five-membered rings in some contexts. wiley-vch.de | Participates in exchange reactions similar to dioxaborolanes. nih.gov |

| Diethanolamine Ester | Diethanolamine | Forms a stable, tetracoordinate sp³ boron center via an N→B dative bond. iupac.orgvt.edu | Often used as a crystalline, easily purified intermediate that can be readily converted back to a boronic acid. iupac.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.